4,6-Dichloropyrimidine-2-carbaldehyde

描述

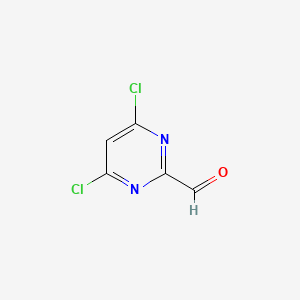

4,6-Dichloropyrimidine-2-carbaldehyde is a heterocyclic compound belonging to the pyrimidine family. Pyrimidines are six-membered aromatic rings containing two nitrogen atoms at positions 1 and 3. This compound is characterized by the presence of two chlorine atoms at positions 4 and 6 and an aldehyde group at position 2. It is widely used in organic synthesis and pharmaceutical research due to its versatile reactivity and ability to form various derivatives .

准备方法

Synthetic Routes and Reaction Conditions: 4,6-Dichloropyrimidine-2-carbaldehyde can be synthesized through several methods. One common approach involves the Vilsmeier-Haack reaction, which converts 4,6-dihydroxypyrimidines to 4,6-dichloropyrimidines . Another method includes the regioselective dechlorination of 2,4-dichloropyrimidines to obtain 2-chloropyrimidines . These synthetic protocols are complementary to conventional synthesis methods involving the reaction between β-dicarbonyl compounds and components with an N–C–N fragment, such as urea, thiourea, amidine, or guanidine .

Industrial Production Methods: Industrial production of this compound typically involves large-scale application of the Vilsmeier-Haack reaction due to its efficiency and high yield. The reaction conditions are optimized to ensure the selective formation of the desired product while minimizing by-products .

化学反应分析

Types of Reactions: 4,6-Dichloropyrimidine-2-carbaldehyde undergoes various chemical reactions, including:

Aromatic nucleophilic substitution (SNAr): This reaction involves the replacement of chlorine atoms with nucleophiles such as amines, alkoxides, and thiols.

Solvolysis: The compound can undergo solvolysis reactions, where the chlorine atoms are replaced by solvent molecules.

Condensation: It can participate in condensation reactions to form more complex heterocyclic systems.

Common Reagents and Conditions:

Amination: Using amines as nucleophiles under mild conditions.

Grignard Reagents: For cross-coupling reactions to build aryl-heteroaryl or heteroaryl-heteroaryl bonds.

Alkoxides: For substitution reactions involving alkoxy groups.

Major Products: The major products formed from these reactions include various substituted pyrimidines, which are valuable intermediates in the synthesis of pharmaceuticals and agrochemicals .

科学研究应用

Medicinal Chemistry

Antiviral and Antimicrobial Agents

4,6-Dichloropyrimidine-2-carbaldehyde serves as an intermediate in the synthesis of antiviral nucleotide derivatives. These derivatives have shown potential in treating viral infections by inhibiting viral replication processes. A notable patent (US5583226A) describes the use of this compound in producing N-(2-amino-4,6-dichloropyrimidine-5-yl)formamide, which is crucial for developing antiviral drugs .

Synthesis of Novel Heterocycles

Research has demonstrated that this compound can react with various amines to produce pyrrolo[2,3-d]pyrimidine and pyrido[2,3-d]pyrimidine derivatives. These new compounds are being investigated for their potential biological activities, including antitumor and anti-inflammatory properties. A study highlighted the successful synthesis of these heterocycles through reactions with glycine esters in the presence of triethylamine .

Agricultural Chemistry

Herbicides and Pesticides

The compound's structure allows it to be a precursor for developing herbicides and pesticides. Its derivatives can target specific biochemical pathways in plants or pests, making them effective agents for controlling agricultural pests. Research into the synthesis of these derivatives is ongoing, focusing on enhancing their efficacy and reducing environmental impact.

Materials Science

Polymer Chemistry

In materials science, this compound has been utilized in the synthesis of polymers with specific properties. Its incorporation into polymer matrices can enhance thermal stability and mechanical strength. The compound's reactivity allows for functionalization that tailors the properties of the resulting materials for applications in coatings and composites.

Case Studies

作用机制

The mechanism of action of 4,6-dichloropyrimidine-2-carbaldehyde involves its ability to undergo nucleophilic substitution reactions, which allows it to form various derivatives with biological activity. The compound can interact with molecular targets such as enzymes and receptors, modulating their activity and leading to therapeutic effects . The specific pathways involved depend on the nature of the derivatives formed and their target molecules .

相似化合物的比较

2,4,6-Trichloropyrimidine: Another chlorinated pyrimidine with similar reactivity but different substitution patterns.

2,4-Dichloropyrimidine: Lacks the aldehyde group at position 2, leading to different reactivity and applications.

4,6-Dichloropyrimidine-5-carbaldehyde: Similar structure but with the aldehyde group at position 5 instead of 2.

Uniqueness: 4,6-Dichloropyrimidine-2-carbaldehyde is unique due to its specific substitution pattern, which allows for selective reactions and the formation of a wide range of derivatives. Its versatility in synthetic chemistry and potential for developing biologically active compounds make it a valuable compound in research and industry .

生物活性

4,6-Dichloropyrimidine-2-carbaldehyde (CAS No. 684220-28-8) is a pyrimidine derivative that has garnered attention for its diverse biological activities. This compound exhibits potential therapeutic effects, particularly in anti-inflammatory and anticancer applications. This article reviews the biological activity of this compound, summarizing key findings from recent studies, including structure-activity relationships (SAR), case studies, and relevant data tables.

Chemical Structure and Properties

This compound has the chemical formula CHClNO. Its structure consists of a pyrimidine ring substituted with two chlorine atoms and an aldehyde group at the 2-position. This configuration is crucial for its biological activity.

Biological Activity Overview

The biological activity of this compound has been primarily investigated in the context of anti-inflammatory and anticancer properties.

Anti-inflammatory Activity

Recent studies have demonstrated that derivatives of pyrimidine compounds, including this compound, exhibit significant anti-inflammatory effects through inhibition of cyclooxygenase (COX) enzymes. The inhibitory potential against COX enzymes is measured using half-maximal inhibitory concentration (IC) values.

Table 1: IC Values for COX Inhibition

| Compound | COX-1 IC (μM) | COX-2 IC (μM) |

|---|---|---|

| This compound | Not specified | Not specified |

| Celecoxib | 0.04 ± 0.01 | 0.04 ± 0.01 |

| Other derivatives | Varied | Varied |

In a study evaluating several pyrimidine derivatives, compounds related to 4,6-dichloropyrimidine were shown to suppress COX-2 activity significantly, indicating their potential as anti-inflammatory agents .

Anticancer Activity

The compound has also shown promise in cancer research. For instance, a derivative demonstrated potent inhibitory activity against Mer and c-Met kinases with IC values of 18.5 ± 2.3 nM and 33.6 ± 4.3 nM, respectively . These kinases are implicated in tumor growth and metastasis.

Table 2: Anticancer Activity Data

| Compound | Target Kinase | IC (nM) |

|---|---|---|

| This compound derivative | Mer | 18.5 ± 2.3 |

| c-Met | 33.6 ± 4.3 |

The antiproliferative effects were evaluated against various cancer cell lines including HepG2 and MDA-MB-231, with results indicating significant cytotoxicity and inhibition of cell migration .

Structure-Activity Relationship (SAR)

The SAR analysis is critical for understanding how modifications to the chemical structure influence biological activity. Studies have identified that substituents on the pyrimidine ring can enhance or diminish the compound's efficacy.

Key Findings:

- Electron-releasing groups at specific positions on the pyrimidine ring enhance anti-inflammatory activity.

- The presence of halogens such as chlorine increases potency against COX enzymes.

- Variations in substituents lead to different selectivity profiles between COX-1 and COX-2 enzymes .

Case Studies

Several case studies have highlighted the effectiveness of compounds derived from or related to this compound:

- Study on Anti-inflammatory Effects : A study using carrageenan-induced paw edema models demonstrated that certain derivatives exhibited anti-inflammatory effects comparable to indomethacin .

- Cancer Cell Migration Inhibition : In vitro assays showed that derivatives significantly hindered the migration of HCT116 cancer cells, suggesting potential applications in cancer metastasis prevention .

属性

IUPAC Name |

4,6-dichloropyrimidine-2-carbaldehyde | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C5H2Cl2N2O/c6-3-1-4(7)9-5(2-10)8-3/h1-2H | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

HIMKWMSBWDZYRB-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=C(N=C(N=C1Cl)C=O)Cl | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C5H2Cl2N2O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID10623168 | |

| Record name | 4,6-Dichloropyrimidine-2-carbaldehyde | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID10623168 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

176.99 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

684220-28-8 | |

| Record name | 4,6-Dichloropyrimidine-2-carbaldehyde | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID10623168 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

体外研究产品的免责声明和信息

请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。